![molecular formula C19H22ClFN2O3S B3617544 N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617544.png)
N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly known as CFTR modulator, and it has been found to be effective in treating cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.
Mecanismo De Acción
CFTR modulators work by targeting the CFTR protein and improving its function. This protein is responsible for regulating the movement of salt and water in and out of cells, and mutations in this protein can lead to the development of cystic fibrosis. CFTR modulators help to restore the function of this protein, thereby improving the symptoms of cystic fibrosis.
Biochemical and Physiological Effects
CFTR modulators have been found to have several biochemical and physiological effects. These compounds help to improve the function of the CFTR protein, thereby improving the movement of salt and water in and out of cells. This, in turn, helps to reduce the symptoms of cystic fibrosis, such as coughing, difficulty breathing, and digestive problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CFTR modulators have several advantages for lab experiments. These compounds can be used to study the function of the CFTR protein and its role in cystic fibrosis. However, there are also some limitations to using CFTR modulators in lab experiments. These compounds can be expensive to synthesize, and their effects on other proteins and cellular processes are not yet fully understood.
Direcciones Futuras
There are several future directions for research on CFTR modulators. One area of focus is the development of more effective and affordable synthesis methods for these compounds. Another area of focus is the study of the long-term effects of CFTR modulators on the body, as well as their potential applications in treating other diseases that involve the CFTR protein. Additionally, there is a need for further research on the mechanisms of action of CFTR modulators, as well as their effects on other cellular processes.
Aplicaciones Científicas De Investigación
CFTR modulators have been extensively studied in scientific research due to their potential applications in treating cystic fibrosis. This compound works by targeting the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the movement of salt and water in and out of cells. CFTR modulators help to restore the function of this protein, thereby improving the symptoms of cystic fibrosis.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O3S/c1-13(2)12-22-27(25,26)16-7-3-14(4-8-16)5-10-19(24)23-15-6-9-18(21)17(20)11-15/h3-4,6-9,11,13,22H,5,10,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXCIMCVVPCLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [4-({[(4-chlorophenyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B3617474.png)
![3-(1-benzofuran-2-yl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3617482.png)
![1-[(4-phenoxybenzyl)oxy]-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3617484.png)

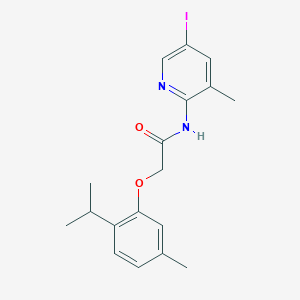
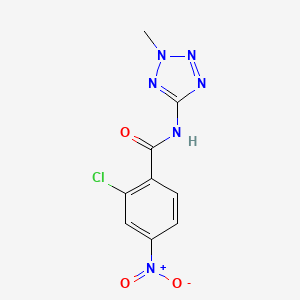
![1-{[5-(2-amino-2-oxoethoxy)-2-chloro-4-methylphenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B3617503.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B3617510.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3617513.png)
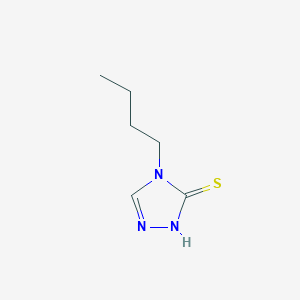
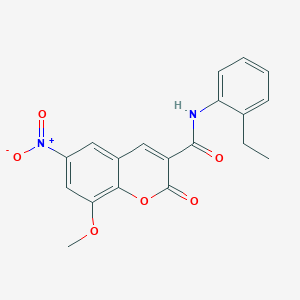
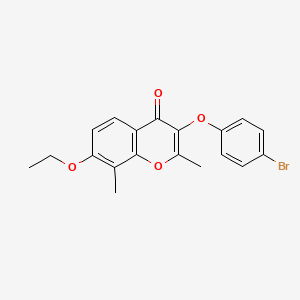
![4-[(benzylthio)methyl]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B3617553.png)
![2,4-dimethyl-N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3617565.png)